molecular formula C18H22BNO2 B13667484 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13667484
M. Wt: 295.2 g/mol
InChI Key: RGUQYAAWRLVFQC-UHFFFAOYSA-N
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Description

2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyridine ring substituted with a benzyl group and a boronic ester group. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-benzylpyridine using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

    Oxidation: 2-Benzyl-5-boronic acid pyridine.

    Reduction: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It serves as a valuable building block for the construction of complex molecules .

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows for the formation of boron-containing drugs, which have shown potential in cancer therapy .

Medicine: The compound’s ability to form stable complexes with diols makes it useful in the development of sensors for glucose monitoring. Additionally, boronic esters have been explored for their antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices .

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds . This process is crucial in the synthesis of complex organic molecules.

Molecular Targets and Pathways:

    Palladium Catalysts: The compound forms complexes with palladium catalysts, which are essential for the cross-coupling reactions.

    Diol Binding: The boronic ester group can bind to diols, making it useful in sensor applications.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a benzyl group, a pyridine ring, and a boronic ester group. This combination provides it with distinct reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C18H22BNO2

Molecular Weight

295.2 g/mol

IUPAC Name

2-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-16(20-13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3

InChI Key

RGUQYAAWRLVFQC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

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